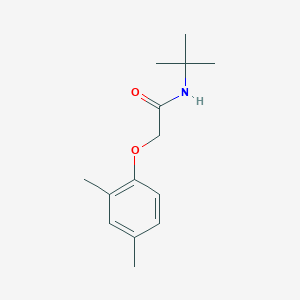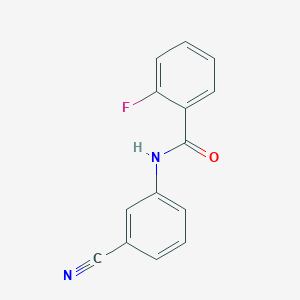
N,N-diallyl-5-bromo-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-5-bromo-2-thiophenesulfonamide (DBTS) is a compound that has gained attention in recent years due to its potential applications in scientific research. DBTS is a sulfonamide compound that contains a bromine atom and a thiophene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
N,N-diallyl-5-bromo-2-thiophenesulfonamide inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thus inhibiting its activity. This compound has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects can be used to study the role of inflammation and oxidative stress in various biological systems.
実験室実験の利点と制限
N,N-diallyl-5-bromo-2-thiophenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Another advantage is that it is relatively easy to synthesize using various methods. One limitation is that it can be toxic at high concentrations. Another limitation is that it may not be effective in all biological systems.
将来の方向性
There are several future directions for the study of N,N-diallyl-5-bromo-2-thiophenesulfonamide. One direction is to study its effects on other enzymes and biological systems. Another direction is to study its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Another direction is to study its potential use in agriculture, such as a pesticide or herbicide. Overall, this compound has potential applications in various fields of scientific research and warrants further study.
合成法
N,N-diallyl-5-bromo-2-thiophenesulfonamide can be synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-thiophenesulfonamide with sodium hydride and allyl bromide in dimethylformamide. The reaction produces this compound as a yellow solid with a yield of 82%. Another method involves the reaction of 5-bromo-2-thiophenesulfonamide with allyl alcohol and triethylamine in ethanol. The reaction produces this compound as a white solid with a yield of 87%.
科学的研究の応用
N,N-diallyl-5-bromo-2-thiophenesulfonamide has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been shown to have anti-inflammatory and antioxidant properties. These properties can be used to study the effects of inflammation and oxidative stress on various biological systems.
特性
分子式 |
C10H12BrNO2S2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
5-bromo-N,N-bis(prop-2-enyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrNO2S2/c1-3-7-12(8-4-2)16(13,14)10-6-5-9(11)15-10/h3-6H,1-2,7-8H2 |
InChIキー |
IOCDQZAVCVOPBU-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
正規SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(anilinosulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B250191.png)

![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)




![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)

![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)


